Myocardial Necrotic Core Zone Reduction
In the multicenter, randomized, double-blind, placebo-controlled F.I.R.E. phase II trial (NCT00326976), FX-06 significantly reduced the necrotic core zone—a key magnetic resonance imaging (MRI) measure of irreversible myocardial damage—by 58% compared to placebo in patients with acute ST-segment elevation myocardial infarction undergoing primary percutaneous coronary intervention [1]. This reduction was quantified as a median necrotic core zone mass of 1.77 g (interquartile range 0.0–9.09 g) for FX-06-treated patients versus 4.20 g (interquartile range 0.3–9.93 g) for placebo recipients (p < 0.025) [1]. This trial provides the highest level of clinical evidence for FX-06's ability to mitigate reperfusion injury in humans, a benefit not demonstrated by most other cardioprotective agents that have failed in clinical translation.
| Evidence Dimension | Necrotic core zone mass (a measure of irreversible myocardial injury) |
|---|---|
| Target Compound Data | Median 1.77 g (IQR 0.0–9.09 g) |
| Comparator Or Baseline | Placebo: median 4.20 g (IQR 0.3–9.93 g) |
| Quantified Difference | 58% reduction (p < 0.025) |
| Conditions | Phase II randomized controlled trial (N=234) in acute STEMI patients, assessed by late gadolinium enhanced cardiac MRI at 5 days post-MI. |
Why This Matters
This is the only direct clinical evidence of FX-06's efficacy in reducing myocardial injury in humans, a critical differentiator for translational research and clinical trial design.
- [1] Atar D, et al. Effect of intravenous FX06 as an adjunct to primary percutaneous coronary intervention for acute ST-segment elevation myocardial infarction results of the F.I.R.E. trial. J Am Coll Cardiol. 2009;53(8):720-9. PMID: 19232907. View Source
